Cabazitaxel-d6

Catalog No.
S548459
CAS No.
1383561-29-2
M.F
C45H57NO14
M. Wt
841.981
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cabazitaxel-d6

CAS Number

1383561-29-2

Product Name

Cabazitaxel-d6

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C45H57NO14

Molecular Weight

841.981

InChI

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i9D3,10D3

InChI Key

BMQGVNUXMIRLCK-YHVGWTKXSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

Synonyms

(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-(dimethoxy-d6)-4a,8,13,13-tetramethyl-5-ox

Pharmacokinetic and Metabolic Studies:

Due to the incorporation of deuterium atoms (isotopes of hydrogen) into its structure, Cabazitaxel-d6 exhibits different mass spectrometric properties compared to unlabeled Cabazitaxel. This allows researchers to distinguish between the labeled and unlabeled forms in biological samples. This property makes Cabazitaxel-d6 a valuable tool for studying the absorption, distribution, metabolism, and excretion (ADME) of Cabazitaxel in the body. By administering Cabazitaxel-d6 to research subjects and analyzing its presence and breakdown products in blood, tissues, and excreta, researchers can gain insights into the drug's pharmacokinetics and metabolism, aiding in understanding its efficacy and potential side effects. Source: AAPS Journal article, "In Vitro Metabolism and Disposition of Cabazitaxel (XRP6258) in Human Liver Microsomes and Hepatocytes": )

Mechanism of Action Studies:

Cabazitaxel's anti-cancer activity is attributed to its ability to disrupt microtubule dynamics, essential for cell division. However, the exact mechanisms by which it achieves this effect are still being explored. Cabazitaxel-d6 can be employed in in vitro and in vivo studies to investigate the drug's interaction with cellular components and its impact on various cellular processes involved in cancer development. By comparing the effects of labeled and unlabeled Cabazitaxel on cell lines or animal models, researchers can gain a deeper understanding of the drug's mechanism of action, potentially leading to the development of more targeted and effective cancer therapies. Source: Journal of Medicinal Chemistry article, "Cabazitaxel (XRP6258): A Novel Taxane Active in Microtubule-Stabilized Taxane-Resistant Cells":

XLogP3

2.7

Dates

Modify: 2023-08-15

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